molecular formula C8H15NO3S B14727149 N-Acetyl-S-propan-2-yl-L-cysteine CAS No. 5572-21-4

N-Acetyl-S-propan-2-yl-L-cysteine

Cat. No.: B14727149
CAS No.: 5572-21-4
M. Wt: 205.28 g/mol
InChI Key: SSYUDPJWXJZUAP-ZETCQYMHSA-N
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Description

N-Acetyl-S-propan-2-yl-L-cysteine is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a propan-2-yl group attached to the sulfur atom of the cysteine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-propan-2-yl-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the propan-2-yl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with isopropyl bromide in the presence of a base such as sodium hydroxide to introduce the propan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-propan-2-yl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly used.

    Substitution: Acylating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Acetyl-S-propan-2-yl-L-cysteine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.

    Biology: It is studied for its role in cellular processes and as a potential antioxidant.

    Medicine: It has potential therapeutic applications, including as a mucolytic agent and in the treatment of acetaminophen overdose.

    Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-Acetyl-S-propan-2-yl-L-cysteine involves its ability to modulate oxidative stress and act as an antioxidant. It can increase the levels of glutathione, a major antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis. This helps in detoxifying reactive oxygen species and protecting cells from oxidative damage. Additionally, it may interact with various molecular targets and pathways involved in cellular signaling and metabolism.

Comparison with Similar Compounds

N-Acetyl-S-propan-2-yl-L-cysteine can be compared with other similar compounds such as N-acetyl-L-cysteine and N-acetyl-L-cysteine amide. While all these compounds share the acetylated cysteine structure, the presence of different substituents (e.g., propan-2-yl group) can influence their chemical properties and biological activities. This compound is unique in its specific structure, which may confer distinct advantages in certain applications.

List of Similar Compounds

  • N-Acetyl-L-cysteine
  • N-Acetyl-L-cysteine amide
  • S-propyl-L-cysteine

Properties

CAS No.

5572-21-4

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-propan-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C8H15NO3S/c1-5(2)13-4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1

InChI Key

SSYUDPJWXJZUAP-ZETCQYMHSA-N

Isomeric SMILES

CC(C)SC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(C)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

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